molecular formula C9H12INO2S B13325689 N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide

Cat. No.: B13325689
M. Wt: 325.17 g/mol
InChI Key: MJTKMNDKHDTBPK-UHFFFAOYSA-N
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Description

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12INO2S It is a derivative of benzene, featuring an ethyl group, an iodine atom, a methyl group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the iodination of 2-methylbenzenesulfonamide followed by the ethylation of the resulting product. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and an alkylating agent such as ethyl bromide for the ethylation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the sulfonamide group could produce various amine derivatives .

Mechanism of Action

The mechanism by which N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide is unique due to the presence of both the iodine atom and the ethyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12INO2S

Molecular Weight

325.17 g/mol

IUPAC Name

N-ethyl-3-iodo-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

MJTKMNDKHDTBPK-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C(=CC=C1)I)C

Origin of Product

United States

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